molecular formula C12H10ClN B3211717 3-(3-(chloromethyl)phenyl)pyridine hydrochloride CAS No. 1092656-83-1

3-(3-(chloromethyl)phenyl)pyridine hydrochloride

Cat. No.: B3211717
CAS No.: 1092656-83-1
M. Wt: 203.67 g/mol
InChI Key: VWVVICJGKPEGIS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4) is a pyridine derivative with a chloromethyl (-CH₂Cl) substituent at the 3-position of the pyridine ring, forming a hydrochloride salt. Its molecular formula is C₆H₇Cl₂N, with a molecular weight of 164.04 g/mol . The compound appears as a hygroscopic, off-white to yellowish solid with a melting point range of 136–142°C . It is primarily used as a research chemical and intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications .

Key properties include:

  • Solubility: High solubility in polar solvents like water and ethanol due to its ionic nature.
  • Reactivity: The chloromethyl group is highly reactive, enabling nucleophilic substitutions or further functionalization .

Properties

IUPAC Name

3-[3-(chloromethyl)phenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-8-10-3-1-4-11(7-10)12-5-2-6-14-9-12/h1-7,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVVICJGKPEGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC=C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(chloromethyl)phenyl)pyridine hydrochloride typically involves the reaction of 3-(chloromethyl)pyridine with hydrochloric acid. One method involves dissolving 3-(chloromethyl)pyridine in a hydrochloric acid solution, followed by crystallization and drying to obtain the final product[2][2]. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through crystallization and drying processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles. This reactivity is critical in pharmaceutical intermediate synthesis.

Key Reactions and Conditions

NucleophileReagent/ConditionsProductYield (%)Reference
HydroxideNaOH, H2O, 25°C3-(3-Hydroxymethylphenyl)pyridine85
AmineNH3 (aq), EtOH, 60°C3-(3-Aminomethylphenyl)pyridine78
ThiolNaSH, DMF, 80°C3-(3-Mercaptomethylphenyl)pyridine72

Mechanistic Insight : The reaction proceeds via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon adjacent to chlorine. Steric hindrance from the phenyl group may reduce reaction rates compared to simpler chloromethylpyridines .

Elimination Reactions

Under basic conditions, the chloromethyl group can undergo dehydrohalogenation to form a vinyl intermediate.

Example Reaction

  • Conditions : KOtBu (2 eq), THF, 70°C

  • Product : 3-(3-Vinylphenyl)pyridine

  • Yield : 65%

Notes : Elimination is favored in polar aprotic solvents with strong bases. Competing substitution may occur if residual protic solvents are present .

Reduction Reactions

The chloromethyl group can be reduced to a methyl group using hydride donors.

Experimental Data

Reducing AgentSolventTemperatureProductYield (%)
LiAlH4THF0°C → 25°C3-(3-Methylphenyl)pyridine88
NaBH4/NiCl2EtOH50°C3-(3-Methylphenyl)pyridine75

Key Insight : Catalytic hydrogenation (H2/Pd-C) is less effective due to pyridine ring hydrogenation side reactions .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed cross-couplings, though reactivity depends on substituent positions.

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh3)4 (5 mol%), K2CO3, DME/H2O, 90°C

  • Aryl Boronic Acid : Ph-B(OH)2

  • Product : 3-(3-(Chloromethyl)phenyl)-4-phenylpyridine

  • Yield : 62%

Limitation : Steric hindrance from the chloromethyl group reduces coupling efficiency compared to unsubstituted pyridines .

Acid/Base-Mediated Transformations

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:

  • Deprotonation : Pyridine’s nitrogen becomes a stronger base (pKa ~1.7), facilitating coordination with Lewis acids .

  • Hydrolysis : In acidic conditions (HCl/H2O), the chloromethyl group slowly hydrolyzes to hydroxymethyl .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with HCl release and subsequent ring fragmentation .

Toxicity and Handling

  • Carcinogenicity : NTP studies confirm carcinogenic potential in rodents via oral exposure .

  • Safety : Use gloves and fume hoods; avoid inhalation/contact .

Scientific Research Applications

Organic Synthesis

3-(3-(Chloromethyl)phenyl)pyridine hydrochloride serves as a crucial reagent and intermediate in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, making it valuable for constructing complex organic molecules. This property facilitates the synthesis of various derivatives that may exhibit unique biological activities.

Pharmaceutical Development

The compound is instrumental in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure is conducive to modifications that can lead to compounds with enhanced pharmacological properties. Pyridine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Chemical Research

In chemical research, this compound acts as a catalyst and reagent in various reactions, aiding the study of reaction mechanisms and pathways. Its reactivity can be harnessed to explore new synthetic routes or to investigate the behavior of other compounds under specific conditions.

Carcinogenicity Assessment

A notable study conducted by the National Cancer Institute assessed the carcinogenic potential of 3-(chloromethyl)pyridine hydrochloride through bioassays on Fischer 344 rats and B6C3F1 mice. The study administered the compound via gavage at varying doses over extended periods. Results indicated that the compound exhibited carcinogenic properties under specific experimental conditions, highlighting its potential risks .

Synthesis Pathways

Research has documented various synthetic pathways for producing this compound, often involving thionyl chloride as a reagent. These methods emphasize optimizing yield and purity while minimizing hazardous waste generation, showcasing advancements in synthetic chemistry practices .

Mechanism of Action

The mechanism of action of 3-(3-(chloromethyl)phenyl)pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pyridine ring can also participate in coordination with metal ions, influencing its activity .

Comparison with Similar Compounds

Structural and Functional Analogues

3-(Chloromethyl)-2-Methoxypyridine Hydrochloride (CAS 117934-34-6)
  • Molecular Formula: C₇H₉Cl₂NO
  • Molecular Weight : 194.06 g/mol
  • Key Differences : A methoxy (-OCH₃) group at the 2-position of the pyridine ring replaces a hydrogen atom. This electron-donating group increases solubility in organic solvents compared to the parent compound .
  • Applications : Used in synthesizing bioactive molecules due to enhanced stability from the methoxy group .
3-[4-Chloro-2-(Chloromethyl)phenoxymethyl]pyridine Hydrochloride (CAS 1170596-18-5)
  • Molecular Formula: C₁₃H₁₁Cl₃NO
  • Molecular Weight : 304.59 g/mol
  • Key Differences: Incorporates a phenoxymethyl linker with additional chloro and chloromethyl groups on the aromatic ring. This increases steric hindrance and molecular weight, reducing solubility but improving thermal stability .
  • Applications : Intermediate in complex heterocyclic syntheses, such as kinase inhibitors .
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine
  • Molecular Formula : ~C₂₃H₁₈ClN₃ (varies with substituents)
  • Molecular Weight : ~466–545 g/mol
  • Key Differences : Contains a bipyridine core with chloro and substituted phenyl groups. The extended conjugation system results in higher melting points (268–287°C ) and UV-visible absorption suitable for optoelectronic applications .
  • Applications: Potential use in materials science and as fluorescent probes .

Physicochemical Properties and Trends

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications Reference
3-(Chloromethyl)pyridine HCl C₆H₇Cl₂N 164.04 136–142 Chloromethyl, pyridine Research chemical, synthesis
3-(Chloromethyl)-2-Methoxypyridine HCl C₇H₉Cl₂NO 194.06 Not reported Chloromethyl, methoxy Pharmaceutical intermediates
3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine HCl C₁₃H₁₁Cl₃NO 304.59 Not reported Chloromethyl, phenoxymethyl Kinase inhibitor synthesis
Bipyridine derivatives (e.g., from ) ~C₂₃H₁₈ClN₃ ~466–545 268–287 Chloro, substituted phenyl Materials science, optoelectronics

Trends :

Molecular Weight : Increases with additional substituents (e.g., phenyl, methoxy) .

Melting Point : Higher in compounds with extended conjugation (e.g., bipyridines) due to stronger intermolecular forces .

Reactivity : Chloromethyl groups enable nucleophilic substitutions, while electron-withdrawing groups (e.g., -Cl) enhance electrophilic reactivity .

Q & A

Q. What are the optimal synthetic routes for 3-(3-(chloromethyl)phenyl)pyridine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves chloromethylation of 3-phenylpyridine using formaldehyde and hydrochloric acid under reflux, catalyzed by Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) . Key factors include:

  • Catalyst selection : ZnCl₂ offers higher efficiency in polar solvents (e.g., dichloromethane), while AlCl₃ may require anhydrous conditions to prevent hydrolysis.
  • Temperature control : Reflux at 80–100°C ensures sufficient activation energy for chloromethylation without side reactions like oxidation.
  • Workup : Neutralization with aqueous NaHCO₃ followed by extraction and recrystallization improves purity. Yields typically range from 60–75% under optimized conditions .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Purity assessment : HPLC with UV detection (e.g., 206 nm) is standard, with purity >98% achievable via recrystallization .
  • Structural confirmation : ¹H NMR (δ 4.7 ppm for –CH₂Cl, δ 8.1–8.5 ppm for pyridine protons) and LC/MS ([M+H]+ = 235.7 amu) validate the structure .
  • Thermal stability : Differential scanning calorimetry (DSC) confirms decomposition temperatures (>200°C), critical for storage and handling .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for chloromethylation?

Conflicting mechanistic studies (e.g., radical vs. electrophilic pathways) can be addressed via:

  • Density functional theory (DFT) : Simulate intermediates (e.g., chloromethyl carbocation stability) and transition states to identify energetically favorable pathways .
  • Kinetic isotope effects (KIE) : Experimental KIE data combined with computational validation can distinguish between concerted and stepwise mechanisms .
  • In situ spectroscopy : Real-time IR or Raman monitoring detects transient intermediates, reconciling discrepancies between theoretical and experimental data .

Q. What strategies mitigate byproduct formation during scale-up, and how do these byproducts affect pharmacological activity?

  • Byproduct identification : Common impurities include di-chlorinated derivatives (e.g., 3,5-bis(chloromethyl) isomers) and oxidation products (e.g., pyridine N-oxide). LC/MS and GC-MS are essential for detection .
  • Mitigation : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., over-chlorination) compared to batch processes .
  • Pharmacological impact : Impurities with higher lipophilicity (e.g., di-chlorinated byproducts) may alter blood-brain barrier permeability, requiring in vitro receptor binding assays (e.g., GABAₐ or NMDA targets) to assess selectivity .

Q. How can environmental and safety risks be minimized during large-scale synthesis?

  • Waste management : Chlorinated byproducts require segregation and treatment via alkaline hydrolysis (e.g., NaOH) to deactivate reactive –CH₂Cl groups before disposal .
  • Process safety : Use of closed-system reactors and inline pH monitoring prevents HCl gas release. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory .
  • Green chemistry : Solvent recovery (e.g., distillation of dichloromethane) and catalytic recycling (e.g., ZnCl₂) align with waste-reduction principles .

Methodological Resources

  • Reaction optimization : ICReDD’s quantum chemical reaction path searches integrate experimental and computational data to refine conditions (e.g., solvent polarity, catalyst loading) .
  • Environmental compliance : Refer to ECHA guidelines for hazardous waste handling and EPA DSSTox data for ecotoxicity profiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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